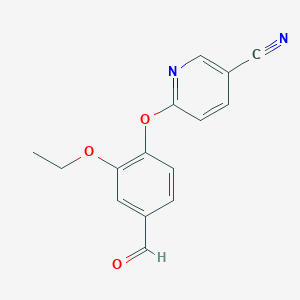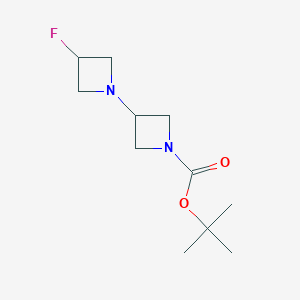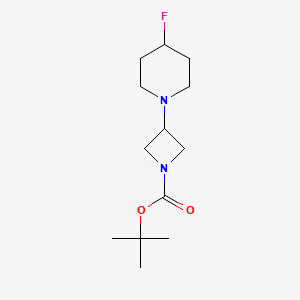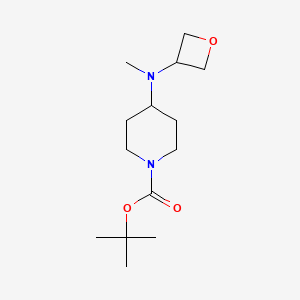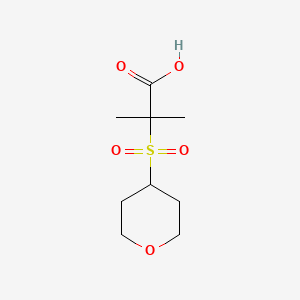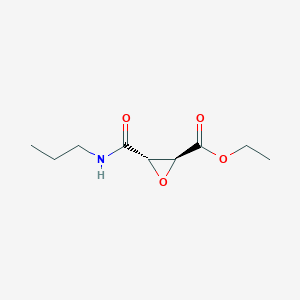
(2S,3S)-Ethyl 3-(propylcarbamoyl)oxirane-2-carboxylate
Vue d'ensemble
Description
“(2S,3S)-Ethyl 3-(propylcarbamoyl)oxirane-2-carboxylate” is a chemical compound . It is also known as EPOC and belongs to the oxirane family. It has gained a lot of interest in scientific research due to its unique properties and potential implications in various fields of research and industry.
Molecular Structure Analysis
The molecular formula of “(2S,3S)-Ethyl 3-(propylcarbamoyl)oxirane-2-carboxylate” is C9H15NO4 . Its molecular weight is 201.22 .Applications De Recherche Scientifique
Hypoglycemic Activity
A study by Eistetter and Wolf (1982) showed that 2-(phenylalkyl)oxirane-2-carboxylic acids, which are structurally similar to (2S,3S)-Ethyl 3-(propylcarbamoyl)oxirane-2-carboxylate, have significant blood glucose-lowering activities in fasted rats. This suggests potential applications in managing diabetes or related metabolic conditions. (Eistetter & Wolf, 1982)
Cancer Research
Shoji‐Kasai et al. (1988) discovered that E-64-d, a derivative of (2S,3S)-Ethyl 3-(propylcarbamoyl)oxirane-2-carboxylate, can arrest human epidermoid carcinoma A431 cells at mitotic metaphase. This indicates its potential in cancer research, especially in understanding cell cycle regulation and developing new therapeutic strategies. (Shoji‐Kasai et al., 1988)
Synthesis of Natural Products
Legters et al. (1991) reported the synthesis of naturally occurring (2S,3S)-(+)-aziridine-2,3-dicarboxylic acid from a compound similar to (2S,3S)-Ethyl 3-(propylcarbamoyl)oxirane-2-carboxylate. This highlights its role in the synthesis and study of natural products, contributing to organic chemistry and pharmacology. (Legters et al., 1991)
Inhibition of Cysteine Proteinases
Tamai et al. (1987) found that a compound similar to (2S,3S)-Ethyl 3-(propylcarbamoyl)oxirane-2-carboxylate, named EST, shows potent inhibitory activities against cysteine proteinases. This is significant for therapeutic applications, particularly in diseases like muscular dystrophy where myofibrillar protein degradation is a key factor. (Tamai et al., 1987)
Propriétés
IUPAC Name |
ethyl (2S,3S)-3-(propylcarbamoyl)oxirane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-3-5-10-8(11)6-7(14-6)9(12)13-4-2/h6-7H,3-5H2,1-2H3,(H,10,11)/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSTYRCPQIKIOU-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1C(O1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC(=O)[C@@H]1[C@H](O1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50733033 | |
| Record name | Ethyl (2S,3S)-3-(propylcarbamoyl)oxirane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50733033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-Ethyl 3-(propylcarbamoyl)oxirane-2-carboxylate | |
CAS RN |
334772-27-9 | |
| Record name | Ethyl (2S,3S)-3-(propylcarbamoyl)oxirane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50733033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1398004.png)
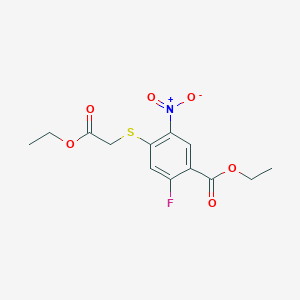
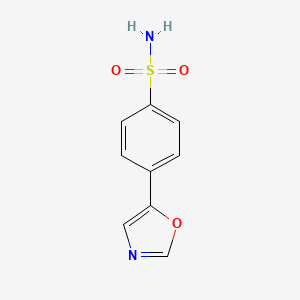
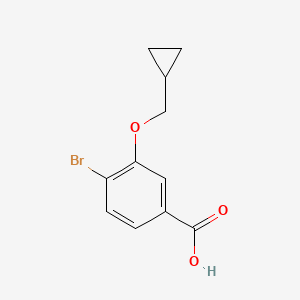
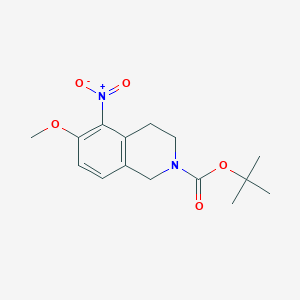
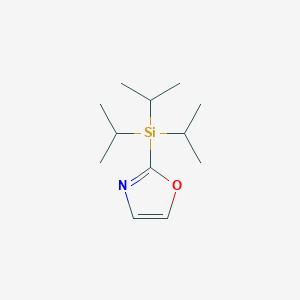

![Methyl 5-chloro-3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate](/img/structure/B1398016.png)
![4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1398018.png)
